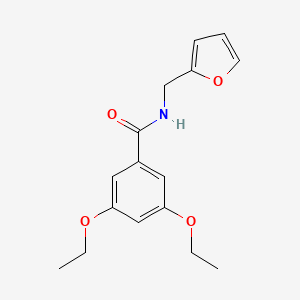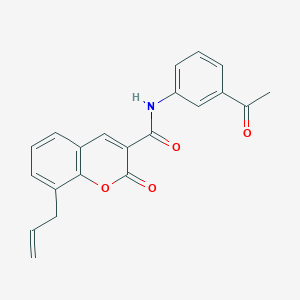
3,5-diethoxy-N-(2-furylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diethoxy-N-(2-furylmethyl)benzamide, also known as FURA-2, is a fluorescent calcium indicator that has been widely used in scientific research. It is a synthetic compound that has been developed to monitor changes in intracellular calcium levels in cells. The compound is highly selective for calcium ions and has been used in a variety of applications, including neuroscience, pharmacology, and cell biology.
作用机制
3,5-diethoxy-N-(2-furylmethyl)benzamide works by binding to calcium ions in cells and undergoing a conformational change that results in a change in fluorescence. When 3,5-diethoxy-N-(2-furylmethyl)benzamide binds to calcium ions, it undergoes a shift in its excitation wavelength, which results in a change in fluorescence intensity. This change in fluorescence can be detected using a fluorescence microscope or a fluorometer.
Biochemical and Physiological Effects
3,5-diethoxy-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to affect calcium signaling pathways and to alter the expression of certain genes in cells. 3,5-diethoxy-N-(2-furylmethyl)benzamide has also been shown to affect the activity of certain enzymes in cells and to alter the permeability of cell membranes.
实验室实验的优点和局限性
One of the main advantages of 3,5-diethoxy-N-(2-furylmethyl)benzamide is its high selectivity for calcium ions. This makes it a valuable tool for studying calcium signaling pathways in cells. 3,5-diethoxy-N-(2-furylmethyl)benzamide is also highly sensitive, which allows for the detection of small changes in intracellular calcium levels. However, 3,5-diethoxy-N-(2-furylmethyl)benzamide has some limitations. It requires the use of specialized equipment, such as a fluorescence microscope or a fluorometer, and it can be difficult to use in certain cell types.
未来方向
There are a number of future directions for the use of 3,5-diethoxy-N-(2-furylmethyl)benzamide in scientific research. One area of research is the development of new calcium indicators that are more selective and sensitive than 3,5-diethoxy-N-(2-furylmethyl)benzamide. Another area of research is the use of 3,5-diethoxy-N-(2-furylmethyl)benzamide in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy. Additionally, 3,5-diethoxy-N-(2-furylmethyl)benzamide could be used to study the effects of calcium signaling on a variety of physiological processes, such as muscle contraction and neurotransmitter release.
合成方法
The synthesis of 3,5-diethoxy-N-(2-furylmethyl)benzamide involves several steps. The first step is the synthesis of 3,5-diethoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-furylmethylamine to yield the final product, 3,5-diethoxy-N-(2-furylmethyl)benzamide. The synthesis of 3,5-diethoxy-N-(2-furylmethyl)benzamide is a complex process that requires careful attention to detail and a high degree of expertise in organic chemistry.
科学研究应用
3,5-diethoxy-N-(2-furylmethyl)benzamide has been widely used in scientific research to monitor changes in intracellular calcium levels in cells. It has been used in a variety of applications, including neuroscience, pharmacology, and cell biology. 3,5-diethoxy-N-(2-furylmethyl)benzamide has been used to study the mechanisms of action of various drugs and to investigate the role of calcium in cell signaling pathways. It has also been used to study the effects of environmental toxins on calcium signaling in cells.
属性
IUPAC Name |
3,5-diethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-19-14-8-12(9-15(10-14)20-4-2)16(18)17-11-13-6-5-7-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPTWPBCUANCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)